2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine
Description
2-(4-Iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound featuring a pyrazole core substituted with iodine at position 4, methyl groups at positions 1 and 5, and a pyridine ring at position 2. This structure combines the electron-withdrawing iodine atom and the aromatic pyridine system, making it a candidate for pharmaceutical and materials science applications.
Properties
Molecular Formula |
C10H10IN3 |
|---|---|
Molecular Weight |
299.11 g/mol |
IUPAC Name |
2-(4-iodo-1,5-dimethylpyrazol-3-yl)pyridine |
InChI |
InChI=1S/C10H10IN3/c1-7-9(11)10(13-14(7)2)8-5-3-4-6-12-8/h3-6H,1-2H3 |
InChI Key |
KAXQQKQNSZGSKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C2=CC=CC=N2)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine typically involves the formation of the pyrazole ring followed by the introduction of the iodine substituent. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-iodo-1,5-dimethyl-1H-pyrazole with pyridine derivatives can yield the desired compound. Reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine substituent or to alter the oxidation state of the compound.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole-pyridine compounds.
Scientific Research Applications
2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The iodine substituent and the pyrazole ring play crucial roles in binding to these targets, thereby modulating their activity. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
*Predicted using ChemDraw. The iodine atom increases molecular weight and lipophilicity compared to non-halogenated analogs.
Crystallographic and Stability Considerations
Crystal structures of related compounds (e.g., ) reveal hydrogen-bonding networks and π-π stacking, which stabilize the solid state.
Biological Activity
2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's structure, synthesis, and biological activity, supported by data tables and relevant research findings.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C10H10IN3
- Molecular Weight : 299.11 g/mol
- IUPAC Name : 2-(4-iodo-1,5-dimethylpyrazol-3-yl)pyridine
The compound features a pyridine ring substituted with a pyrazole moiety, which is characterized by the presence of iodine at the 4-position of the pyrazole ring. This unique substitution is expected to influence its biological properties significantly.
Synthesis Methods
The synthesis of 2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine can be achieved through several methods:
- Cyclization Reactions : Involving the reaction of 4-iodo-3,5-dimethylpyrazole with a suitable pyridine derivative.
- Catalyzed Reactions : Utilizing bases or acids to facilitate the formation of the desired product under controlled conditions.
These synthetic routes allow for the generation of various derivatives that may exhibit enhanced biological activity or altered chemical properties.
Biological Activity
Research into the biological activity of 2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine reveals its potential in several therapeutic areas:
Antimicrobial Activity
The compound has shown promising results in antimicrobial assays against various bacterial strains. For instance, studies indicate that similar compounds with pyrazole and pyridine moieties exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Table 1: Antibacterial Activity Data
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(4-Iodo-1,5-dimethylpyrazol-3-yl)pyridine | Staphylococcus aureus | 0.0039 mg/mL |
| 2-(4-Iodo-1,5-dimethylpyrazol-3-yl)pyridine | Escherichia coli | 0.025 mg/mL |
These results suggest that halogen substituents like iodine may enhance the bioactivity of such compounds .
Antifungal Activity
In addition to antibacterial properties, derivatives of this compound have been evaluated for antifungal activity. The presence of both pyrazole and pyridine rings has been linked to enhanced efficacy against fungal pathogens .
The mechanism by which 2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine exerts its biological effects is currently under investigation. Preliminary studies suggest that it may interact with specific molecular targets such as enzymes or cellular receptors, leading to various pharmacological effects .
Case Studies
Recent studies have highlighted the efficacy of similar pyrazole-pyridine derivatives in preclinical evaluations:
- Study on Muscarinic Receptors : Research indicated that pyrazol derivatives could modulate muscarinic receptors effectively, enhancing acetylcholine binding and demonstrating potential for neurological applications .
- Anticancer Properties : Some derivatives showed cytotoxic effects against cancer cell lines, suggesting a role in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
